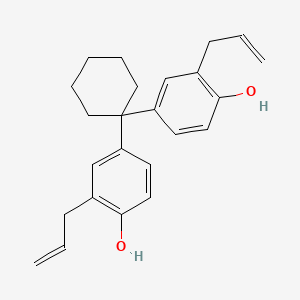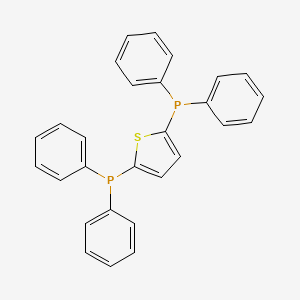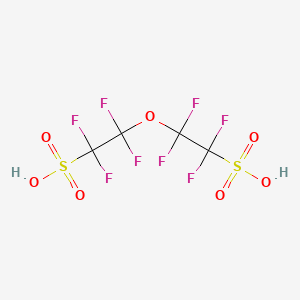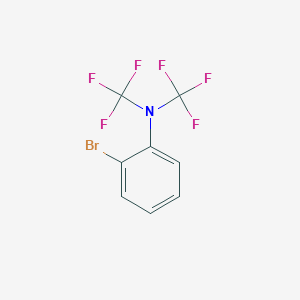
Phenol, 4,4'-cyclohexylidenebis[2-(2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4,4’-cyclohexylidenebis[2-(2-propenyl)- is a complex organic compound characterized by the presence of phenolic groups and a cyclohexylidene bridge. This compound is notable for its unique structure, which imparts specific chemical properties and reactivity. It is used in various scientific and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-cyclohexylidenebis[2-(2-propenyl)- typically involves the reaction of phenol derivatives with cyclohexylidene intermediates. One common method includes the alkylation of phenol with allyl bromide in the presence of a base, followed by cyclization to form the cyclohexylidene bridge. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of Phenol, 4,4’-cyclohexylidenebis[2-(2-propenyl)- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4,4’-cyclohexylidenebis[2-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form cyclohexyl derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Cyclohexyl derivatives.
Substitution: Halogenated phenols and other substituted phenolic compounds.
Wissenschaftliche Forschungsanwendungen
Phenol, 4,4’-cyclohexylidenebis[2-(2-propenyl)- is utilized in various fields of scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Employed in the production of high-performance materials, such as resins and coatings.
Wirkmechanismus
The mechanism of action of Phenol, 4,4’-cyclohexylidenebis[2-(2-propenyl)- involves its interaction with various molecular targets. The phenolic groups can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways. These interactions contribute to its biological and chemical activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenol, 4,4’-cyclohexylidenebis[2-amino-
- Phenol, 4,4’-cyclohexylidenebis[2-methyl-
- Phenol, 4-(2-propenyl)-
Uniqueness
Phenol, 4,4’-cyclohexylidenebis[2-(2-propenyl)- is unique due to its specific structural features, such as the cyclohexylidene bridge and the presence of allyl groups. These features impart distinct chemical reactivity and stability, differentiating it from other similar compounds .
Eigenschaften
CAS-Nummer |
112770-95-3 |
|---|---|
Molekularformel |
C24H28O2 |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
4-[1-(4-hydroxy-3-prop-2-enylphenyl)cyclohexyl]-2-prop-2-enylphenol |
InChI |
InChI=1S/C24H28O2/c1-3-8-18-16-20(10-12-22(18)25)24(14-6-5-7-15-24)21-11-13-23(26)19(17-21)9-4-2/h3-4,10-13,16-17,25-26H,1-2,5-9,14-15H2 |
InChI-Schlüssel |
JLVDUKBUUBWTQG-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=C(C=CC(=C1)C2(CCCCC2)C3=CC(=C(C=C3)O)CC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Diethyl [2-(hydroxyimino)ethyl]phosphonate](/img/structure/B14311933.png)

![2-chloro-11-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B14311943.png)

![2,2'-[Disulfanediylbis(2-methylpropane-1,2-diyl)]diquinoline](/img/structure/B14311951.png)

![1-[4-(2-Methoxyphenyl)-4-phenylbut-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B14311960.png)


